molecular formula C19H20FN3O4S B4752460 N-[4-(aminosulfonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

N-[4-(aminosulfonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4752460
M. Wt: 405.4 g/mol
InChI Key: RPLUOSHDXQTZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, commonly known as AF-219, is a small molecule drug that has been developed as a potent and selective antagonist of the P2X3 receptor. This receptor is a member of the purinergic receptor family, which is involved in the transmission of pain signals in the nervous system. AF-219 has been studied extensively for its potential use in the treatment of chronic cough, neuropathic pain, and other conditions.

Mechanism of Action

AF-219 acts as a selective antagonist of the P2X3 receptor, which is expressed in sensory neurons involved in pain and cough reflexes. By blocking this receptor, AF-219 reduces the transmission of pain and cough signals in the nervous system. This mechanism of action makes AF-219 a promising candidate for the treatment of chronic cough and neuropathic pain.
Biochemical and Physiological Effects:
AF-219 has been shown to have a high degree of selectivity for the P2X3 receptor, with minimal binding to other receptors or ion channels. This selectivity reduces the potential for off-target effects and toxicity. AF-219 has also been shown to have good oral bioavailability and pharmacokinetic properties, making it suitable for use in clinical trials.

Advantages and Limitations for Lab Experiments

AF-219 has several advantages for use in laboratory experiments. It is a well-characterized small molecule drug with a known mechanism of action, making it suitable for studying the P2X3 receptor and its role in pain and cough reflexes. However, AF-219 has limitations in terms of its selectivity for the P2X3 receptor, as other purinergic receptors may also be involved in pain and cough transmission. Additionally, the high cost of AF-219 may limit its use in some laboratory settings.

Future Directions

There are several future directions for research on AF-219 and the P2X3 receptor. One area of interest is the potential use of AF-219 in combination with other drugs or therapies for the treatment of chronic cough and neuropathic pain. Another area of interest is the development of more selective P2X3 receptor antagonists with improved pharmacokinetic properties and lower toxicity. Finally, further research is needed to fully understand the role of the P2X3 receptor in pain and cough transmission, and to identify other potential targets for drug development.

Scientific Research Applications

AF-219 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of chronic cough, neuropathic pain, and other conditions. In animal models, AF-219 has been shown to reduce cough frequency and intensity, as well as reduce pain sensitivity. Clinical trials have also demonstrated the potential efficacy of AF-219 in reducing cough frequency and improving quality of life in patients with chronic cough.

properties

IUPAC Name

1-(3-fluorobenzoyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S/c20-15-3-1-2-14(12-15)19(25)23-10-8-13(9-11-23)18(24)22-16-4-6-17(7-5-16)28(21,26)27/h1-7,12-13H,8-11H2,(H,22,24)(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLUOSHDXQTZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-fluorophenyl)carbonyl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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